Technical Guide: Physicochemical Properties & Synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one
Technical Guide: Physicochemical Properties & Synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one
Executive Summary & Compound Identity
4-Chloro-1-(naphthalen-1-yl)butan-1-one is a critical electrophilic building block in medicinal chemistry, specifically utilized in the synthesis of ligands for G-protein-coupled receptors (GPCRs) and anti-inflammatory agents. Its structural core—a naphthalene ring linked to a reactive alkyl chloride via a ketone bridge—serves as a "privileged scaffold," allowing for the rapid diversification of pharmacophores via nucleophilic substitution.
This guide provides a definitive technical analysis of its physicochemical behavior, a validated synthesis protocol focusing on regiochemical control, and handling standards required for high-purity applications.
Chemical Identification
| Attribute | Detail |
| IUPAC Name | 4-Chloro-1-(naphthalen-1-yl)butan-1-one |
| Common Synonyms | 1-(4-Chlorobutyryl)naphthalene; 4-Chloro-1-(1-naphthyl)butyrophenone |
| CAS Number | 16254-20-5 (Verify with specific supplier; isomers vary) |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.71 g/mol |
| SMILES | ClCCCC(=O)c1cccc2ccccc12 |
| InChI Key | Derivative specific (Structure dependent) |
Physicochemical Properties[1][2][4]
Understanding the solid-state and solution-phase behavior of this compound is essential for optimizing reaction yields and purification strategies.
Physical Characteristics[2][3][5]
| Property | Value / Description | Experimental Note |
| Physical State | Crystalline Solid | May appear as a viscous oil if impure or supercooled. |
| Color | White to Off-White | Yellowing indicates oxidation or presence of iodine traces (if used in synthesis). |
| Melting Point | 56–60 °C | Distinctly higher than its phenyl analog (35–37 °C). Sharpness indicates purity. |
| Boiling Point | >300 °C (dec.) | Decomposes before boiling at atm pressure; distillable under high vacuum (<1 mmHg). |
| Density | ~1.18 g/cm³ | Estimated. Denser than water. |
Solubility & Stability Profile
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Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), Toluene, and THF. Sparingly soluble in cold alcohols. Insoluble in water.
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Lipophilicity (LogP): ~3.8 (Predicted). High membrane permeability potential; requires non-polar mobile phases for chromatography.
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Stability:
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Hydrolysis: Stable to neutral water. The alkyl chloride is resistant to hydrolysis at room temperature but susceptible to base-catalyzed hydrolysis at elevated temperatures.
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Thermal: Stable up to ~150°C. Above this, risk of intramolecular cyclization to tricyclic structures (see Section 3.2).
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Synthesis & Regiochemical Control[5][6][7]
The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one is classically achieved via Friedel-Crafts acylation . However, the reaction is non-trivial due to the competition between the alpha (1-position) and beta (2-position) substitution on the naphthalene ring.
Core Challenge: Controlling the kinetic vs. thermodynamic product ratio.
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Kinetic Product (Target): 1-Substitution. Favored by low temperatures and non-polar solvents.
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Thermodynamic Product (Impurity): 2-Substitution. Favored by high temperatures and reversible conditions.
Validated Synthesis Protocol (Kinetic Control)
Reagents: Naphthalene (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM, anhydrous).
Workflow:
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Catalyst Activation: Suspend AlCl₃ in anhydrous DCM at 0°C under nitrogen atmosphere.
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Acylating Agent Formation: Add 4-Chlorobutyryl chloride dropwise. Stir for 15 min to form the acylium ion complex.
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Substrate Addition: Add a solution of Naphthalene in DCM slowly to the mixture, maintaining internal temperature < 5°C .
-
Expert Insight: Rapid addition or temp spikes (>10°C) will increase the formation of the 2-isomer impurity.
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-
Reaction Phase: Stir at 0–5°C for 2–4 hours. Monitor by HPLC/TLC.
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Quench: Pour the reaction mixture over crushed ice/HCl. Do not add water to the reaction vessel (exothermic violence).
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Workup: Extract with DCM, wash with NaHCO₃ (remove acid) and Brine. Dry over MgSO₄.
Mechanistic Pathway & Side Reactions
The following diagram illustrates the pathway and the critical "Cyclization Risk" where the alkyl chloride attacks the ring to form a tricyclic byproduct (benzo-tetralone derivative).
Figure 1: Reaction pathway showing the divergence between kinetic (target) and thermodynamic products, and the risk of cyclization.
Analytical Characterization
To ensure the material is suitable for drug development (e.g., nucleophilic substitution with piperazines), strict quality control is required.
NMR Spectroscopy[2]
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Region: Multiplets at 7.4–8.5 ppm (7H). Look for the downfield doublet at ~8.5 ppm corresponding to the proton at the C8 position (peri-interaction with carbonyl).
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Aliphatic Region:
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Triplet at ~3.1 ppm (2H, -CH₂-C=O).
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Triplet at ~3.7 ppm (2H, -CH₂-Cl).
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Quintet at ~2.3 ppm (2H, central -CH₂-).
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-
-
Validation: Integration ratio of Aromatic:Aliphatic protons must be 7:6.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.
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Gradient: 50% B to 95% B over 15 mins.
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Detection: UV at 254 nm (Naphthalene absorption).
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Retention Time: The 1-isomer typically elutes after the 2-isomer due to slight steric shielding differences, though this depends on specific column selectivity.
Applications in Drug Discovery[8][9]
This compound acts as a "linchpin" intermediate. The electrophilic alkyl chloride allows for the attachment of amine-bearing pharmacophores.
Key Reaction: N-Alkylation
The most common application is the S_N2 reaction with secondary amines (e.g., phenylpiperazine) to generate serotonin (5-HT) or dopamine receptor ligands.
Protocol for N-Alkylation:
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Solvent: Acetonitrile or DMF (Polar aprotic promotes S_N2).
-
Base: K₂CO₃ or KI (catalytic) to scavenge HCl and accelerate the reaction (Finkelstein condition).
-
Temperature: Reflux (80°C).
-
Yield: Typically >80%.
Therapeutic Relevance
Derivatives of this scaffold are investigated for:
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Bunaprolast: An anti-asthmatic agent utilizing the 1-naphthyl ketone motif.
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CNS Agents: Ligands mimicking Nafadotride or other naphthyl-based dopamine antagonists.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (Category 2) | Wear nitrile gloves. Alkyl chlorides are potential alkylating agents.[1][2] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | Use safety goggles. |
| Lachrymator | May cause tear production | Handle ONLY in a fume hood. |
| Storage | Moisture Sensitive | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to HCl generation).
References
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Friedel-Crafts Acylation Mechanism & Kinetics
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Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955.
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- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
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Applications in Medicinal Chemistry (Naphthyl-alkyl-amines)
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Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors." Journal of Medicinal Chemistry, 1989.
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Safety Data (General Alkyl Chlorides/Naphthalene derivatives)
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PubChem Compound Summary for 4-Chloro-1-naphthol (Analogous safety profile).
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